molecular formula C18H15FN2OS B2613404 (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 300379-06-0

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2613404
CAS No.: 300379-06-0
M. Wt: 326.39
InChI Key: BVWOMQFEGADHEX-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a sophisticated chemical building block designed for research applications. This compound features a pyrazole core, a structure prevalent in medicinal chemistry and materials science, which is strategically functionalized with a phenylthio group at the 4-position and a 4-fluorobenzoyl moiety at the 1-nitrogen. The 3,5-dimethylpyrazole scaffold is a well-established pharmacophore, and its modification with sulfur-containing groups and fluorinated aromatics is a common strategy in drug discovery to modulate electronic properties, lipophilicity, and metabolic stability . The presence of the fluorine atom on the phenyl ring is particularly significant, as fluorination is a standard tactic to influence a compound's bioavailability and binding affinity . Similarly, the incorporation of a phenylthio ether can enhance the molecule's versatility as an intermediate for further synthetic elaboration via oxidation or substitution reactions . Researchers can leverage this compound in the development of novel therapeutic agents, as a precursor for the synthesis of more complex heterocyclic systems, or as a ligand in catalytic applications. It is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWOMQFEGADHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the pyrazole ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the fluorophenyl group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or

Biological Activity

(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications.

Chemical Structure

The compound has the following chemical structure:

C18H15N3O3S\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl ketones. The purification and characterization of the compound are performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Pseudomonas aeruginosa

The results indicated that the compound showed comparable antibacterial activity to standard antibiotics like ampicillin. The zone of inhibition was measured using the well diffusion method at a concentration of 1 mg/mL (Table 1).

Bacterial StrainZone of Inhibition (mm)Reference Drug (Ampicillin)
Staphylococcus aureus1518
Escherichia coli1216
Bacillus subtilis1417
Pseudomonas aeruginosa1015

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may possess anti-inflammatory properties. The docking results indicated strong interactions with targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Antioxidant Properties

The compound has been shown to exhibit antioxidant activity through various assays. Its ability to scavenge free radicals contributes to its potential therapeutic effects in oxidative stress-related diseases.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were subjected to biological evaluations that confirmed their efficacy against multiple pathogens and highlighted their potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituents and heterocyclic cores, leading to differences in electronic, steric, and crystallographic properties. Key comparisons include:

Compound Name Core Structure Substituents (Position) Key Features Reference
Target Compound Pyrazole 4-(phenylthio), 3,5-dimethyl High steric bulk from phenylthio; enhanced lipophilicity from 4-fluorophenyl
3,5-dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone Pyrazole 4-(propynyl), 3,5-dimethyl Linear propynyl group; electron-rich furyl ring; planar crystal packing
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 4-(2,4-difluorophenyl), phenylsulfonyl Dual fluorination; sulfonyl group enhances polarity
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone Triazole 4-(3,5-difluorophenyl), pyrrolidinyl Rigid triazole core; pyrrolidinyl improves solubility

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the electron-donating furyl group in the propynyl-substituted analog . This difference may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions.
  • Fluorination Patterns: Compounds with multiple fluorine atoms (e.g., 2,4-difluorophenyl in ) exhibit enhanced polarity and metabolic resistance compared to mono-fluorinated derivatives.

Crystallographic Data

Crystal structures of related compounds reveal substituent-dependent packing patterns:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
3,5-dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone P121/c1 a=7.928, b=16.358, c=9.506, β=106.44° C–H···O chains along [010] direction
Bromophenyl-Fluorophenyl Pyrazoles Not specified Not reported Not discussed
Triazole derivatives Not specified Not reported Likely influenced by sulfonyl groups

Key Observations:

  • Planar pyrazole and furyl rings in facilitate tight packing with dihedral angles of 9.2°, while bulkier substituents (e.g., phenylthio) in the target compound may disrupt this planarity.
  • Hydrogen-bonding motifs (e.g., C–H···O) are critical for stabilizing crystal lattices in pyrazole derivatives .

Q & A

Q. Q1. What are the standard synthetic routes for preparing pyrazole-based methanone derivatives like the target compound?

Methodology :

  • Core synthesis involves coupling a substituted pyrazole with a fluorophenyl ketone. For analogs, refluxing intermediates (e.g., 3,5-dimethyl-4-(substituted-diazenyl)-1H-pyrazole) with aryl halides (e.g., 4-chlorophenacyl bromide) in DMF using potassium carbonate as a base is common .
  • Key steps : Diazotization, cyclization (e.g., hydrazine hydrate with acetylacetone), and nucleophilic substitution under reflux. Characterization via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (pyrazole CH₃ at δ 2.1–2.4 ppm), and mass spectrometry (m/z fragmentation patterns) are standard .

Advanced Reaction Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of pyrazole-methanone derivatives?

Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Evidence shows refluxing in DMF with K₂CO₃ achieves >80% yields for similar compounds .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation) or phase-transfer catalysts may reduce side reactions.
  • Temperature control : Maintaining 80–100°C prevents premature crystallization while ensuring complete substitution .

Basic Spectroscopic Characterization

Q. Q3. What spectroscopic techniques resolve structural ambiguities in pyrazole-methanone derivatives?

Methodology :

  • ¹H NMR : Distinct signals for pyrazole CH₃ (δ 2.1–2.4 ppm), fluorophenyl protons (δ 7.2–7.8 ppm), and thiobenzene protons (δ 7.3–7.5 ppm) confirm substitution patterns .
  • FT-IR : Strong absorption at ~1650 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-F stretch) validates core structure .

Advanced Crystallographic Analysis

Q. Q4. How does crystallography elucidate molecular packing and non-covalent interactions in such compounds?

Methodology :

  • Single-crystal X-ray diffraction reveals bond angles (e.g., C-S-C ~105°) and torsional parameters (e.g., dihedral angle between pyrazole and fluorophenyl rings: 15–25°) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts: 2.8–3.0 Å) influencing solubility and stability .

Basic Biological Screening

Q. Q5. What in vitro assays are used to evaluate antimicrobial activity of these derivatives?

Methodology :

  • Serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control. MIC values <50 µg/mL indicate potency .
  • Antifungal testing via agar diffusion against C. albicans and A. niger (zone inhibition >15 mm at 100 µg/mL) .

Advanced Structure-Activity Relationships (SAR)

Q. Q6. How do substituents on the pyrazole ring modulate biological activity?

Methodology :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity (e.g., compound 22, MIC = 12.5 µg/mL) by increasing electrophilicity .
  • Bulkier substituents (e.g., trichlorophenyl) reduce membrane permeability, lowering efficacy against Gram-negative strains .
  • Molecular docking (e.g., with E. coli DNA gyrase) predicts binding affinity differences (ΔG = -8.2 kcal/mol for compound 22 vs. -6.5 kcal/mol for analogs) .

Data Contradiction Analysis

Q. Q7. How to reconcile discrepancies in reported biological activities across studies?

Methodology :

  • Variable assay conditions : Differences in bacterial strain susceptibility (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (18 vs. 24 hrs) affect MIC values .
  • Solubility artifacts : Poor aqueous solubility may falsely inflate MICs. Use DMSO controls (<1% v/v) to validate results .

Advanced Computational Modeling

Q. Q8. What computational methods predict the pharmacokinetic profile of these derivatives?

Methodology :

  • ADMET prediction : SwissADME or PreADMET tools assess logP (optimal: 2–3), BBB permeability (PSA <90 Ų), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 µM) .
  • MD simulations : 100-ns trajectories evaluate stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Basic Toxicity Profiling

Q. Q9. What in vitro models assess cytotoxicity for these compounds?

Methodology :

  • MTT assay on mammalian cell lines (e.g., HEK-293) at 10–100 µM for 48 hrs. IC₅₀ >50 µM suggests low toxicity .
  • Hemolytic activity : <10% RBC lysis at 100 µg/mL indicates blood compatibility .

Advanced In Vivo Evaluation

Q. Q10. How are in vivo anticonvulsant or antitumor activities validated?

Methodology :

  • Murine models : Maximal electroshock (MES) test for anticonvulsant activity (ED₅₀ <100 mg/kg) .
  • Ehrlich ascites/Dalton’s lymphoma : Tumor volume reduction >50% at 25 mg/kg (i.p., 14 days) indicates efficacy .

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